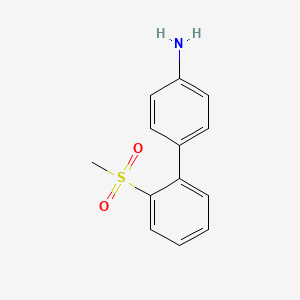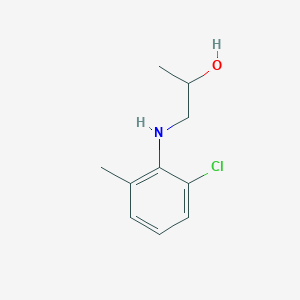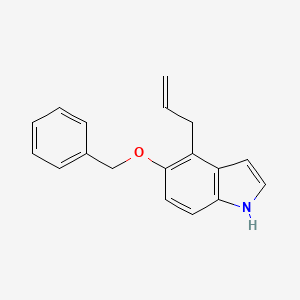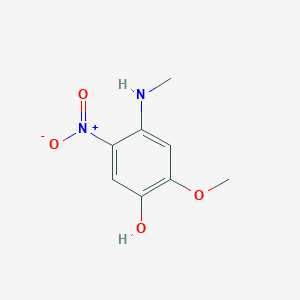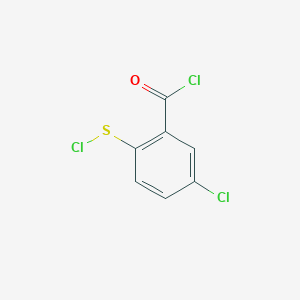![molecular formula C10H14ClNS B8576852 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine](/img/structure/B8576852.png)
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chlorothiophene moiety via an ethyl linker
准备方法
The synthesis of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiophene with ethyl bromide to form 2-(2-chlorothiophen-3-yl)ethyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring, removing the chlorine atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
科学研究应用
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors
作用机制
The mechanism of action of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
相似化合物的比较
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione, which have different functional groups attached to the pyrrolidine ring.
Thiophene derivatives: Compounds like 2-chlorothiophene and 3-chlorothiophene, which differ in the position of the chlorine atom on the thiophene ring. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds
属性
分子式 |
C10H14ClNS |
|---|---|
分子量 |
215.74 g/mol |
IUPAC 名称 |
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c11-10-9(4-8-13-10)3-7-12-5-1-2-6-12/h4,8H,1-3,5-7H2 |
InChI 键 |
RQMNOWUXNOAMKG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2=C(SC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
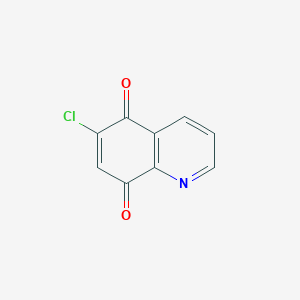
![methyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B8576775.png)
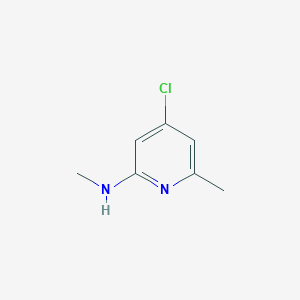
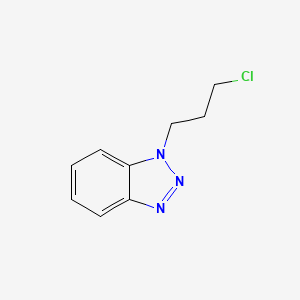
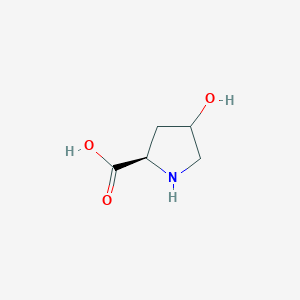
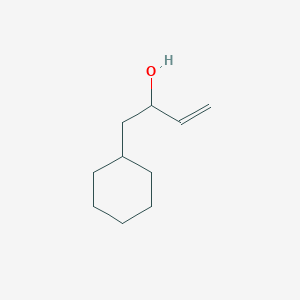
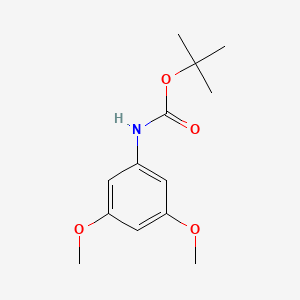

![2-[(Naphthalen-1-yl)oxy]-5-nitropyridine](/img/structure/B8576836.png)
